molecular formula C13H15NO5S B6420770 (Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid CAS No. 541515-81-5

(Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid

Cat. No.: B6420770
CAS No.: 541515-81-5
M. Wt: 297.33 g/mol
InChI Key: CFWBKTLLYOWGBF-WAYWQWQTSA-N
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Description

(Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources under controlled conditions.

    Substitution Reactions: The ethyl and methoxycarbonyl groups are introduced via substitution reactions using appropriate reagents.

    Amidation: The amino group is added through an amidation reaction, often using amine precursors and coupling agents.

    Formation of the Enone Structure: The final step involves the formation of the enone structure through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the enone structure, converting it to a saturated ketone or alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl and amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Saturated ketones, alcohols

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound’s potential biological activity makes it a candidate for drug development. It can be studied for its interactions with biological targets, such as enzymes and receptors.

Medicine

In medicine, this compound may be investigated for its therapeutic properties

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The thiophene ring can interact with electron-rich or electron-deficient sites in biological molecules, influencing their activity. The enone structure allows for Michael addition reactions, which can modify proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • 4-ethylthiophene-2-carboxylic acid
  • 3-(methoxycarbonyl)thiophene

Uniqueness

What sets (Z)-4-((4-ethyl-3-(methoxycarbonyl)-5-methylthiophen-2-yl)amino)-4-oxobut-2-enoic acid apart is its combination of functional groups, which provides a unique set of chemical properties. The presence of both an amino group and an enone structure allows for diverse chemical reactivity, making it a versatile compound for various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(Z)-4-[(4-ethyl-3-methoxycarbonyl-5-methylthiophen-2-yl)amino]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-4-8-7(2)20-12(11(8)13(18)19-3)14-9(15)5-6-10(16)17/h5-6H,4H2,1-3H3,(H,14,15)(H,16,17)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWBKTLLYOWGBF-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C=CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)/C=C\C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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